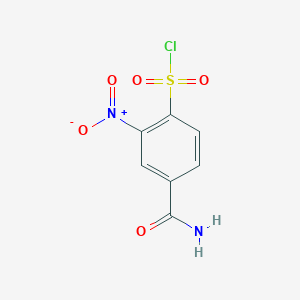
5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole (5-Cl-TFTD) is an organic compound belonging to the family of thiadiazoles. It is a white solid with a melting point of 122-123 °C and a boiling point of 240-241 °C. 5-Cl-TFTD is a versatile compound that has a wide range of applications in various fields, such as organic synthesis, pharmaceuticals, and biochemistry. It is also used as an intermediate in the synthesis of various other compounds.
科学的研究の応用
5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a ligand in coordination chemistry. It is also used as a catalyst for the synthesis of heterocyclic compounds, such as thiazoles and thiadiazoles. In addition, 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antiviral agents, and antibiotics.
作用機序
The mechanism of action of 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole is not well-understood. However, it is believed that 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole acts as a Lewis acid, forming a complex with the reactant. This complex then undergoes a nucleophilic substitution reaction, forming a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole are not well-understood. However, it has been shown to have some antifungal and antibacterial properties. In addition, it has been shown to have some anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The main advantage of using 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a ligand in coordination chemistry. In addition, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget.
The main limitation of using 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole in lab experiments is its toxicity. It is a highly toxic compound and should be handled with care. In addition, it can react with other compounds and should not be used in the presence of other reactive compounds.
将来の方向性
There are a number of potential future directions for the use of 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole. It could be used as a catalyst in the synthesis of new pharmaceuticals, such as antifungal agents, antiviral agents, and antibiotics. In addition, it could be used as a reagent in the synthesis of other compounds, such as heterocyclic compounds, or as a ligand in coordination chemistry. Finally, it could be used as a drug delivery system, as it has been shown to have some antifungal and antibacterial properties.
合成法
5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole can be synthesized by a variety of methods. The most common method is the reaction of 2,2,2-trifluoroethanol with chloroacetyl chloride in the presence of a base, such as potassium carbonate. This reaction produces 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole. Other methods of synthesizing 5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole include the reaction of 2,2,2-trifluoroethanol with phosphorus oxychloride, the reaction of 2,2,2-trifluoroethanol with thionyl chloride, and the reaction of 2,2,2-trifluoroethanol with phosphorus pentachloride.
特性
IUPAC Name |
5-chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2S/c5-3-9-2(10-11-3)1-4(6,7)8/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBYGYHKZLAYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NSC(=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2,2,2-trifluoroethyl)-1,2,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)



![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)


![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![1-[(4-chlorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B6616546.png)



